molecular formula C9H9N5O B2771328 N'-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide CAS No. 1824861-57-5

N'-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide

Cat. No. B2771328
CAS RN: 1824861-57-5
M. Wt: 203.205
InChI Key: JQEWGNDMTYYGBK-UHFFFAOYSA-N
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Description

“N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide” is a type of organic compound that belongs to the class of 1,2,3-triazoles . Triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of “N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide” is characterized by the presence of a 1,2,3-triazole ring, which contains two carbon and three nitrogen atoms . The compounds were unambiguously identified based on their spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide” include the Suzuki–Miyaura cross-coupling reaction . The reaction was carried out in an aqueous medium .


Physical And Chemical Properties Analysis

“N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide” is a white crystal . It is soluble in acid, ketone, and alcohol, but insoluble in water .

Scientific Research Applications

Formation of N-α-Diazoacetylureas

The reaction of derivatives of 5-hydroxy-1,2,3-triazole-4-carboxamide, which includes N'-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide, with phenyl isocyanate and phenyl isothiocyanate leads to the formation of N-phenyl-N′-(2-diazo-2-carbamoylacetyl)urea and -thiourea derivatives. This reaction highlights the compound's reactivity and potential for forming complex urea derivatives (Akat'ev et al., 1992).

Antimicrobial Applications

In a study exploring the antimicrobial potential, novel 1,2,3-triazoles derivatives were synthesized, demonstrating significant antibacterial and antifungal activity. This suggests the potential application of N'-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide in the field of antimicrobial drug development (Pervaram et al., 2017).

Ester Cleavage Properties

Hydroxybenzotriazole derivatives, related to N'-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide, have been studied for their ester cleavage properties. This research contributes to understanding the catalytic potential of such compounds in biochemical processes (Bhattacharya & Praveen Kumar, 2005).

Role in Solid Phase Peptide Synthesis

The compound has been utilized in solid phase peptide synthesis. A specific study demonstrated its application as a coupling reagent in conjunction with diisopropylcarbodiimide, indicating its utility in peptide bond formation and protein engineering (Robertson et al., 1999).

Bioisosteric Applications

A study on 4-hydroxy-1,2,3-triazole, closely related to the compound , explored its application as a bioisostere of the carboxylic acid function. This research provides insights into its potential use in drug design, especially in mimicking γ-aminobutyric acid (GABA) (Giraudo et al., 2018).

Tuberculosis Treatment Research

N'-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide derivatives have shown significant activity against Mycobacterium tuberculosis, suggesting their potential role in developing new treatments for tuberculosis (Boechat et al., 2011).

Future Directions

The future directions for “N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide” could involve further exploration of its biological activities and potential applications in pharmaceuticals and agrochemicals . More research could also be conducted to understand its mechanism of action and to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

N'-hydroxy-1-phenyltriazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-9(12-15)8-6-14(13-11-8)7-4-2-1-3-5-7/h1-6,15H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEWGNDMTYYGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(N=N2)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide

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